Sulfasuccinamide

Vue d'ensemble

Description

Le sulfasuccinamide est un composé antibactérien sulfonamide avec des propriétés similaires à celles du sulfaméthoxazole . Il a été appliqué par voie topique dans le traitement des infections locales de l'oreille, du nez et de la gorge . Le this compound est également connu pour son rôle d'inhibiteur de l'anhydrase carbonique .

Applications De Recherche Scientifique

Sulfasuccinamide has a wide range of scientific research applications, including:

Chemistry: Used as a building block for the synthesis of other sulfonamide compounds.

Biology: Acts as a carbonic anhydrase inhibitor, which is important in various biological processes.

Medicine: Applied topically for the treatment of local infections of the ear, nose, and throat.

Industry: Used in the production of herbicides and pesticides due to its broad biological activities.

Mécanisme D'action

Target of Action

Sulfasuccinamide, like other sulfonamides, primarily targets the bacterial enzyme dihydropteroate synthetase . This enzyme plays a crucial role in the synthesis of folic acid, which is essential for bacterial growth .

Mode of Action

This compound acts as a competitive inhibitor of dihydropteroate synthetase . It mimics the structure of para-aminobenzoic acid (PABA), a substrate for the enzyme, and binds to the enzyme’s active site, preventing PABA from binding . This inhibits the synthesis of folic acid, disrupting bacterial growth .

Biochemical Pathways

The inhibition of folic acid synthesis by this compound affects the biochemical pathway of bacterial nucleotide synthesis. Folic acid is a precursor for the synthesis of nucleotides, the building blocks of DNA. By inhibiting folic acid synthesis, this compound indirectly disrupts DNA replication in bacteria, leading to their death .

Pharmacokinetics

They are widely distributed throughout all tissues, achieving high levels in pleural, peritoneal, synovial, and ocular fluids . The elimination half-life and apparent oral clearance of sulfonamides can vary depending on the specific compound and patient factors .

Result of Action

The primary result of this compound’s action is the inhibition of bacterial growth. By blocking the synthesis of folic acid, it disrupts critical cellular processes in bacteria, such as DNA replication. This leads to the death of the bacteria, effectively treating the infection .

Action Environment

The action of this compound, like other antibiotics, can be influenced by various environmental factors. For instance, the presence of pus can inhibit the antibacterial action of sulfonamides . Additionally, the effectiveness of this compound can be reduced in patients taking antibiotics, as these can interfere with the intestinal bacteria that help metabolize the drug .

Analyse Biochimique

Biochemical Properties

Sulfasuccinamide plays a significant role in biochemical reactions due to its ability to inhibit bacterial growth. It interacts with enzymes such as dihydropteroate synthase, which is crucial for the synthesis of folic acid in bacteria . By inhibiting this enzyme, this compound prevents the production of folic acid, thereby hindering bacterial proliferation. Additionally, this compound acts as a carbonic anhydrase inhibitor, affecting the enzyme’s role in regulating pH and ion balance within cells .

Cellular Effects

This compound influences various cellular processes, particularly in bacterial cells. It disrupts cell function by inhibiting folic acid synthesis, which is essential for DNA, RNA, and protein synthesis . This inhibition leads to impaired cell signaling pathways, altered gene expression, and disrupted cellular metabolism. In mammalian cells, this compound’s inhibition of carbonic anhydrase can affect cellular pH regulation and ion transport .

Molecular Mechanism

At the molecular level, this compound exerts its effects by binding to the active site of dihydropteroate synthase, acting as a competitive inhibitor . This binding prevents the enzyme from interacting with its natural substrate, para-aminobenzoic acid (PABA), thereby blocking folic acid synthesis. Additionally, this compound inhibits carbonic anhydrase by binding to its active site, disrupting the enzyme’s ability to catalyze the conversion of carbon dioxide and water to bicarbonate and protons .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors influencing its long-term efficacy. Studies have shown that this compound remains stable under controlled conditions, but its activity may decrease over extended periods due to degradation . Long-term exposure to this compound can lead to adaptive changes in bacterial populations, potentially resulting in resistance .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At therapeutic doses, this compound effectively inhibits bacterial growth without causing significant adverse effects . At higher doses, toxic effects such as kidney damage and hematological abnormalities have been observed . These findings highlight the importance of optimizing dosage to balance efficacy and safety.

Metabolic Pathways

This compound is involved in metabolic pathways related to folic acid synthesis and carbonic anhydrase activity. It interacts with enzymes such as dihydropteroate synthase and carbonic anhydrase, affecting their catalytic functions . The inhibition of these enzymes disrupts metabolic flux and alters metabolite levels, leading to impaired bacterial growth and altered cellular metabolism .

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms. It can diffuse across cell membranes and is also transported by specific membrane transporters . Once inside the cell, this compound can accumulate in specific compartments, such as the cytoplasm and organelles, where it exerts its inhibitory effects .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. It is primarily localized in the cytoplasm, where it interacts with its target enzymes . Additionally, this compound may be directed to specific organelles, such as mitochondria, through targeting signals or post-translational modifications . This localization ensures that this compound effectively inhibits its target enzymes and disrupts cellular processes.

Méthodes De Préparation

Voies de Synthèse et Conditions de Réaction

Les sulfonamides, y compris le sulfasuccinamide, peuvent être synthétisés par différentes méthodes. Une stratégie efficace implique l'amination des sulfinates de sodium catalysée par NH4I . Cette méthode est respectueuse de l'environnement et tolère une large gamme de groupes fonctionnels . Une autre approche implique l'utilisation d'irradiation micro-ondes pour synthétiser les sulfonamides directement à partir d'acides sulfoniques ou de leurs sels de sodium . De plus, la combinaison de H2O2 et de SOCl2 peut être utilisée pour la conversion oxydative directe de dérivés thiols en chlorures de sulfonyle, qui réagissent ensuite avec des amines pour former des sulfonamides .

Méthodes de Production Industrielle

La production industrielle de sulfonamides repose souvent sur la réaction de chlorures de sulfonyle avec des amines en présence d'une base forte ou d'un catalyseur d'acylation tel que la DMAP . Les réactions de couplage catalysées par des métaux de sulfonamides et de sulfinates de sodium avec des organohalogénures ou des acides boroniques fournissent également un système efficace pour la construction de sulfonamides .

Analyse Des Réactions Chimiques

Types de Réactions

Le sulfasuccinamide subit divers types de réactions chimiques, notamment :

Oxydation : Conversion de dérivés thiols en chlorures de sulfonyle en utilisant des agents oxydants comme H2O2 et SOCl2.

Substitution : Réaction des chlorures de sulfonyle avec des amines pour former des sulfonamides.

Réactifs et Conditions Courants

Les réactifs courants utilisés dans la synthèse de sulfonamides comprennent les sulfinates de sodium, les amines, H2O2, SOCl2 et NH4I . Les conditions de réaction impliquent souvent l'utilisation d'irradiation micro-ondes ou de réactions de couplage catalysées par des métaux .

Principaux Produits Formés

Les principaux produits formés par ces réactions sont les sulfonamides, qui sont des groupes fonctionnels importants dans les composés pharmaceutiques et biologiquement actifs .

Applications de la Recherche Scientifique

Le this compound a une large gamme d'applications de recherche scientifique, notamment :

Chimie : Utilisé comme bloc de construction pour la synthèse d'autres composés sulfonamides.

Biologie : Agit comme un inhibiteur de l'anhydrase carbonique, ce qui est important dans divers processus biologiques.

Médecine : Appliqué par voie topique pour le traitement des infections locales de l'oreille, du nez et de la gorge.

Industrie : Utilisé dans la production d'herbicides et de pesticides en raison de ses larges activités biologiques.

Mécanisme d'Action

Le this compound exerce ses effets en agissant comme un inhibiteur compétitif de l'enzyme bactérienne dihydroptéroate synthase . Cette enzyme utilise normalement l'acide para-aminobenzoïque (PABA) pour synthétiser l'acide folique nécessaire . En inhibant cette réaction, le this compound empêche la synthèse de l'acide folique, qui est essentiel à la croissance et à la multiplication des bactéries .

Comparaison Avec Des Composés Similaires

Le sulfasuccinamide est similaire à d'autres composés sulfonamides tels que le sulfaméthoxazole . Il est unique dans ses applications et ses propriétés spécifiques. Les composés similaires incluent :

Sulfaméthoxazole : Un autre antibactérien sulfonamide avec des propriétés similaires.

Sulfanilamide : Un antibiotique sulfonamide utilisé pour traiter la candidose vulvovaginale.

Sulfadiazine : Une sulfonamide utilisée comme inhibiteur compétitif de la dihydroptéroate synthase.

Le this compound se distingue par son utilisation spécifique comme inhibiteur de l'anhydrase carbonique et son application dans le traitement des infections locales .

Activité Biologique

Sulfasuccinamide, a member of the sulfonamide class of antibiotics, is known for its antibacterial properties similar to those of sulfamethoxazole. This article explores its biological activities, mechanisms of action, and implications for clinical use, supported by relevant data tables and research findings.

Overview of this compound

This compound is primarily utilized for its antimicrobial effects, particularly against a range of Gram-positive and Gram-negative bacteria. It acts by inhibiting bacterial dihydropteroate synthase (DHPS), an essential enzyme in the folate synthesis pathway, thereby disrupting nucleic acid synthesis in bacteria .

This compound exerts its effects through the following mechanisms:

- Inhibition of Dihydropteroate Synthase : By mimicking para-aminobenzoic acid (PABA), this compound competitively inhibits DHPS, leading to reduced folate production essential for bacterial growth.

- Antimicrobial Spectrum : It is effective against various pathogens, including Staphylococcus aureus, Escherichia coli, and other Enterobacteriaceae .

Antimicrobial Efficacy

The efficacy of this compound against different bacterial strains can be summarized in the following table:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | |

| Escherichia coli | 64 µg/mL | |

| Klebsiella pneumoniae | 128 µg/mL |

Case Studies and Research Findings

-

Study on Resistance Mechanisms :

A recent study investigated the emergence of resistance in Staphylococcus aureus strains exposed to sulfonamides. The researchers found that mutations in the DHPS gene conferred increased resistance, highlighting the need for careful monitoring of antibiotic use . -

Comparative Efficacy :

In a comparative analysis with sulfamethoxazole, this compound demonstrated comparable efficacy but with a slightly higher MIC against certain strains. This suggests that while both compounds are effective, their clinical applications may vary based on resistance profiles . -

In Vitro Studies :

Various in vitro studies have shown that this compound exhibits significant antibacterial activity against multi-drug resistant strains. For instance, a study reported an IC50 value indicating effective inhibition at low concentrations, reinforcing its potential as a therapeutic agent .

Radical Scavenging Activity

In addition to its antibacterial properties, this compound derivatives have been evaluated for their radical scavenging activity. The DPPH assay results indicated moderate antioxidant activities across various derivatives:

| Compound | IC50 (mM) | Activity Level |

|---|---|---|

| This compound | 1.75 | Moderate |

| Methyl derivative | 0.66 | High |

| Ethyl carboxylate group | 4.2 | Low |

This suggests potential applications beyond antimicrobial activity, possibly in oxidative stress-related conditions .

Propriétés

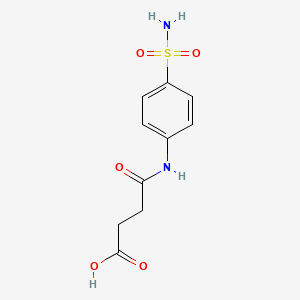

IUPAC Name |

4-oxo-4-(4-sulfamoylanilino)butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O5S/c11-18(16,17)8-3-1-7(2-4-8)12-9(13)5-6-10(14)15/h1-4H,5-6H2,(H,12,13)(H,14,15)(H2,11,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXXXPZYBZLDQKP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NC(=O)CCC(=O)O)S(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5046275 | |

| Record name | Sulfasuccinamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5046275 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3563-14-2 | |

| Record name | 4-[[4-(Aminosulfonyl)phenyl]amino]-4-oxobutanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3563-14-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Sulfasuccinamide [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003563142 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3563-14-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=30143 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Sulfasuccinamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5046275 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sulfasuccinamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.575 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SULFASUCCINAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8286I9062N | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.